Lipid Accumulation Inhibition: Sarmenoside II Demonstrates Quantifiable Activity in HepG2 Cellular Steatosis Model
Sarmenoside II inhibits oleic acid-albumin-induced lipid accumulation in HepG2 cells by approximately 30% at a concentration of 100 μM [1]. This activity is specific to the purified compound; the assay used an oleate-albumin complex to induce hepatocellular lipid loading, providing a physiologically relevant model of non-alcoholic fatty liver disease (NAFLD)-associated steatosis [1].
| Evidence Dimension | Lipid accumulation inhibition (hepatocellular steatosis model) |
|---|---|
| Target Compound Data | ~30% inhibition at 100 μM |
| Comparator Or Baseline | Untreated oleate-albumin-induced HepG2 cells (baseline lipid accumulation defined as 0% inhibition) |
| Quantified Difference | ~30% reduction relative to induced control |
| Conditions | HepG2 human hepatocellular carcinoma cells; oleic acid-albumin complex induction; 100 μM concentration |
Why This Matters
This validated, quantifiable inhibition in a hepatic steatosis model supports selection for lipid metabolism and NAFLD research, where reproducible compound activity is essential.
- [1] Morikawa, T. et al. Flavonol glycosides with lipid accumulation inhibitory activity from Sedum sarmentosum. Phytochemistry Letters 2012, 5(1), 53-58. View Source
